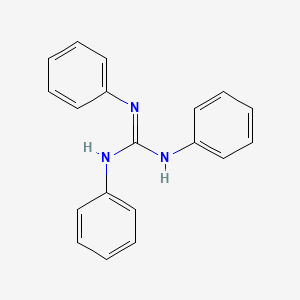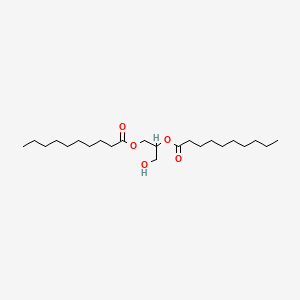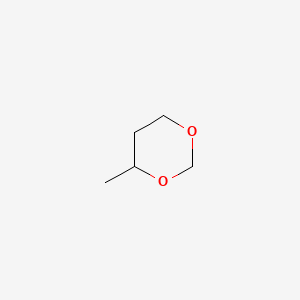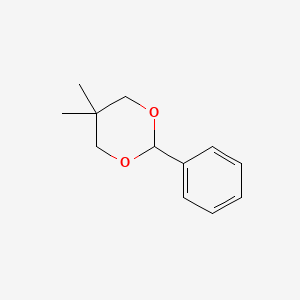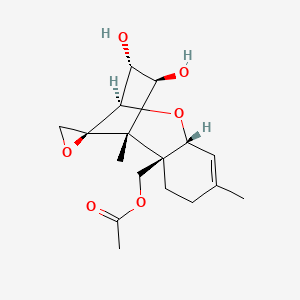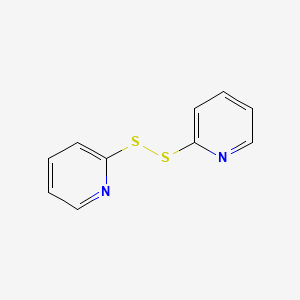
2,2'-Dithiodipyridine
Vue d'ensemble
Description
2,2’-Dithiodipyridine, also known as 2,2’-Dipyridyl disulfide, is a reagent used in molecular biology as an oxidizing agent . It is also used in peptide synthesis and for detecting thiols . It is an organic disulfide and a member of pyridines .
Synthesis Analysis
2,2’-Dithiodipyridine mediates inter-unit disulfide cross-linking . It interacts with carbon nucleophiles to yield thiopyridyl derivatives .
Molecular Structure Analysis
The molecular formula of 2,2’-Dithiodipyridine is C10H8N2S2 . Its molecular weight is 220.314 . The IUPAC Standard InChI is InChI=1S/C10H8N2S2/c1-3-7-11-9 (5-1)13-14-10-6-2-4-8-12-10/h1-8H .
Physical And Chemical Properties Analysis
2,2’-Dithiodipyridine is a powder with a melting point of 56-58 °C (lit.) . It has a molecular weight of 220.31 .
Applications De Recherche Scientifique
Anticorps Monoclonaux
Le 2,2'-Dithiodipyridine est utilisé dans la reconstitution des liaisons disulfures interchaînes réduites des anticorps monoclonaux. Cette application est cruciale dans l'ingénierie des anticorps et la production d'anticorps thérapeutiques, où le maintien de l'intégrité et de la fonctionnalité des anticorps est essentiel .
Culture d'Hybridomes de Lymphocytes T
Ce composé sert de composant de milieu pour la culture cellulaire d'hybridomes de lymphocytes T. Il joue un rôle dans le maintien de l'environnement cellulaire approprié nécessaire à la croissance et au maintien des cellules d'hybridomes, qui sont utilisées pour la production d'anticorps monoclonaux .
Agent de Réticulation des Thiols
En tant qu'agent de réticulation des thiols, le this compound facilite la formation de liaisons disulfures entre les groupes thiols. Ceci est particulièrement utile dans les études de chimie des protéines et d'enzymologie où la formation de liaisons disulfures est une étape cruciale .
Couplage Peptidique
Il agit comme un agent de couplage peptidique, aidant à la formation de liaisons peptidiques pendant la synthèse peptidique. Cette application est importante dans le domaine de la biologie synthétique et du développement de médicaments où les peptides sont synthétisés en tant qu'agents thérapeutiques ou outils biochimiques .
Agent Oxydant
Le this compound peut également fonctionner comme un agent oxydant dans diverses réactions chimiques. Sa capacité à accepter des électrons le rend approprié pour une utilisation dans les réactions redox qui sont fondamentales dans la synthèse organique et la biochimie .
Activation des Glycosides
Ce composé est utilisé pour l'activation des glycosides. Le processus d'activation est important dans la recherche en glycoscience, où il permet la formation de liaisons glycosidiques, conduisant à la synthèse de glucides complexes et de glycoconjugués .
Détermination des Groupes Thiols
En science des biomatériaux, le this compound est utilisé pour la détermination quantitative des groupes thiols. Cette application est essentielle pour comprendre les relations structure-fonction des protéines et pour l'étude des activités enzymatiques impliquant des groupes thiols .
Préparation des Esters Actifs
Enfin, il est utilisé dans la préparation d'esters actifs d'acides aminés et d'esters de phosphorothioate. Ces esters actifs sont des intermédiaires clés dans la synthèse organique et ont des applications allant des produits pharmaceutiques aux sciences des matériaux .
Chaque application mentionnée ci-dessus met en évidence la polyvalence et l'importance du this compound dans la recherche scientifique dans divers domaines.
MilliporeSigma - this compound powder MilliporeSigma - this compound powder ChemicalBook - 2,2'-二硫二吡啶
Mécanisme D'action
Target of Action
The primary targets of 2,2’-Dithiodipyridine are sulfhydryl groups in biological materials . These groups play a crucial role in maintaining the structure and function of many proteins.
Mode of Action
2,2’-Dithiodipyridine interacts with its targets by oxidizing the sulfhydryl groups . This interaction leads to the formation of disulfide bonds, which can alter the structure and function of the proteins involved .
Biochemical Pathways
The oxidation of sulfhydryl groups by 2,2’-Dithiodipyridine affects various biochemical pathways. For instance, it can influence the function of proteins involved in cell signaling , enzyme activity , and antioxidant defense mechanisms .
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed and distributed in the body. Its impact on bioavailability would depend on these factors and the specific context of its use.
Result of Action
The oxidation of sulfhydryl groups by 2,2’-Dithiodipyridine can lead to changes in protein structure and function. This can have various molecular and cellular effects, depending on the specific proteins and pathways involved . For example, it has been used to eliminate the infectivity of the human immunodeficiency virus type 1 .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 2,2’-Dithiodipyridine. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be less stable at higher temperatures.
Safety and Hazards
2,2’-Dithiodipyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
2-(pyridin-2-yldisulfanyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXFWIACAGNFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175517 | |
| Record name | 2,2'-Dipyridyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2,2'-Dithiodipyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
2127-03-9 | |
| Record name | 2,2′-Dipyridyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dipyridyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dithiodipyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,2'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Dipyridyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dithiodipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-PYRIDINE DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6X912UPBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2,2'-Dithiodipyridine (DTDP) primarily targets accessible cysteine residues in proteins through a thiol-disulfide exchange reaction. [, ] This reaction results in the formation of a mixed disulfide bond between DTDP and the cysteine residue, releasing 2-thiopyridone as a byproduct. [] This covalent modification can disrupt protein structure and function.
ANone:
- Spectroscopic Data: DTDP exhibits a characteristic UV absorbance maximum at 343 nm for its 2-thiopyridone byproduct. [, ]
ANone: While detailed material compatibility data is limited in the provided research, DTDP's reactivity with thiols suggests potential incompatibility with materials containing accessible thiol groups. Its stability under various conditions requires further investigation.
A: DTDP itself is not typically employed as a catalyst. Instead, it serves as a reagent in thiol-disulfide exchange reactions. [, ] It exhibits selectivity towards accessible cysteine residues, making it a valuable tool for studying protein structure and function. [, , ]
ANone: Information regarding specific stability data and formulation strategies for DTDP is absent from the provided research.
A: While specific historical milestones are not outlined, the research highlights the evolution of DTDP's use from a simple thiol-modifying reagent to a valuable tool for probing protein structure and function. Its application in studying enzymes like aldehyde dehydrogenase [, , , , ] and ryanodine receptors [, ] showcases its significance in unraveling complex biological processes.
A: The research demonstrates the interdisciplinary nature of DTDP research, bridging chemistry and biology. Its use in studying viral proteins [], enzyme mechanisms [, , , , ], and cellular signaling pathways [, ] highlights its relevance across different research fields. Furthermore, DTDP's application in developing oligonucleotide conjugates for DNA cleavage [] signifies its potential in chemical biology and drug development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

